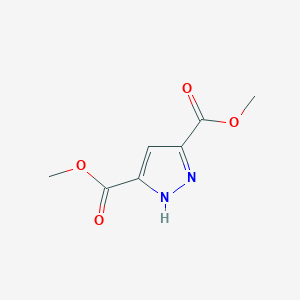

![molecular formula C14H15NO5 B1300732 4-{[(2,5-二甲基呋喃-3-羰基)-氨基]-甲基}-5-甲基呋喃-2-羧酸 CAS No. 430448-79-6](/img/structure/B1300732.png)

4-{[(2,5-二甲基呋喃-3-羰基)-氨基]-甲基}-5-甲基呋喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of DMFCA involves several steps, including the introduction of the furan ring, carbonylation, and subsequent functionalization. Researchers have explored various synthetic routes, such as Suzuki–Miyaura coupling, which utilizes organoboron reagents . Further studies are needed to optimize the synthetic pathway and improve yields.

Physical And Chemical Properties Analysis

- Melting Point : DMFCA’s melting point is approximately 295°C .

- Infrared Spectrum (IR) : Key IR peaks include 3356-3155 cm-1 (NH stretching), 1642 cm-1 (C=N stretching), and 1255 cm-1 (C=S stretching) .

- 1H-NMR Spectrum : Peaks at 13.80 ppm (s, 1H, SH), 6.56-7.65 ppm (m, 3H, furyl), and 5.10 ppm (s, 1H, NH) .

科学研究应用

Biofuel Production

Furan derivatives are used as biofuels . They are derived from biomass, which is a renewable resource, making them a sustainable alternative to traditional fossil fuels .

Biomarker for Smoking

2,5-Dimethylfuran, a furan derivative, is used as a biomarker for smoking . This means it can be used in medical and scientific research to indicate the presence of certain biological states or conditions, such as exposure to tobacco smoke.

Pharmaceutical Intermediate

Furan derivatives are used as intermediates in the production of various pharmaceuticals . They can be used in the synthesis of a wide range of compounds, contributing to the development of new drugs and treatments .

Organic Synthesis

Furan derivatives are used in organic synthesis . They can participate in a variety of chemical reactions, making them useful in the synthesis of a wide range of organic compounds .

Polymer Precursors

Furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), are used as precursors in the production of polymers . FDCA can be polymerized with ethylene glycol to obtain Polyethylene 2,5-furandicarboxylate (PEF), which can be used as an alternative material to polyethylene terephthalate (PET) .

Production of Resins and Fragrances

Furan derivatives are used in the production of resins and as intermediates in the production of fragrances . They can also be used in the production of lysine and vitamin C .

Suzuki–Miyaura Coupling

Furan derivatives can be used in the Suzuki–Miyaura coupling . This is a type of cross-coupling reaction used in organic chemistry to form carbon-carbon bonds. The reaction conditions are mild and functional group tolerant, making it a widely applied method .

Chelating Agent

2,5-Furandicarboxylic acid, a furan derivative, is a strong complexing agent . It can chelate ions such as Ca2+, Cu2+, and Pb2+, and is used in medicine to remove kidney stones .

Singlet Oxygen Scavenger

2,5-Dimethylfuran serves as a scavenger for singlet oxygen . This property has been exploited for the determination of singlet oxygen in natural waters .

Production of Useful Chemicals

Furfural, a furan derivative, can be converted into a variety of valuable products . These include maleic anhydrides, maleic acid, succinic acid, furoic acid, furfurylamine, furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, and cyclopentanone .

Synthesis of Chiral Furans

Furan platform chemicals can be used in the synthesis of chiral furans . Chiral compounds are important in many areas of science, including pharmaceuticals, agrochemicals, and materials science .

未来方向

: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412-443. DOI:10.1039/C3CS60197H : Data from various sources: (https://www.mdpi.com/1420-3049/10/2/475), (https://spectrabase.com/compound/DHZ49Q0I3cJ), (https://webbook.nist.gov/cgi/cbook.cgi?ID=C10599709&Mask=2000), (https://www.chemicalbook.com/ChemicalProductProperty_JP_CB5121032.htm)

属性

IUPAC Name |

4-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]-5-methylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-7-4-11(9(3)19-7)13(16)15-6-10-5-12(14(17)18)20-8(10)2/h4-5H,6H2,1-3H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWOSDQVFGPKFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=C(OC(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357132 |

Source

|

| Record name | 4-{[(2,5-Dimethylfuran-3-carbonyl)amino]methyl}-5-methylfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid | |

CAS RN |

430448-79-6 |

Source

|

| Record name | 4-{[(2,5-Dimethylfuran-3-carbonyl)amino]methyl}-5-methylfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)